tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19824569
InChI: InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m1/s1
SMILES:
Molecular Formula: C19H40N2O3Si
Molecular Weight: 372.6 g/mol

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC19824569

Molecular Formula: C19H40N2O3Si

Molecular Weight: 372.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate -

Specification

Molecular Formula C19H40N2O3Si
Molecular Weight 372.6 g/mol
IUPAC Name tert-butyl (2R,3S)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Standard InChI InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m1/s1
Standard InChI Key NFAYRCQRDZICIC-CVEARBPZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCCN)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 2 and 3 with distinct functional groups:

  • Position 2: A 3-aminopropyl chain (-CH2CH2CH2NH2), introducing a primary amine capable of forming hydrogen bonds and participating in nucleophilic reactions.

  • Position 3: A tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group (-O-Si(C(CH3)3)(CH3)2), which enhances stability during synthetic processes.

  • Position 1: A tert-butyloxycarbonyl (Boc) group, serving as a protective moiety for the piperidine nitrogen .

The (2R,3S) stereochemical designation indicates the absolute configuration of the chiral centers at positions 2 and 3, critical for its biological interactions and synthetic reproducibility.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC21H42N2O3Si
Molecular Weight422.66 g/mol
CAS NumberNot publicly disclosed
Stereochemistry(2R,3S) configuration
Functional GroupsBoc-protected amine, TBDMS ether, primary amine

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this compound requires a stereoselective approach to install the (2R,3S) configuration. A plausible retrosynthetic pathway involves:

  • Piperidine Ring Formation: Construction of the piperidine core via cyclization of a linear precursor, such as a δ-amino ketone or through reductive amination.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (2R,3S) configuration. Enzymatic resolution may also be employed for enantiomeric purity .

  • Functionalization: Sequential introduction of the 3-aminopropyl and TBDMS-protected hydroxyl groups.

Piperidine Core Construction

A starting material such as (R)- or (S)-piperidine-3-ol could be functionalized at position 3 with a TBDMS group. For example:

  • TBDMS Protection: Reaction of piperidine-3-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding 3-((tert-butyldimethylsilyl)oxy)piperidine .

Boc Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
TBDMS ProtectionTBDMSCl, imidazole, DMF, 0°C to RT, 12 h85
Alkylation3-Bromopropylamine, K2CO3, DMF, 60°C, 24 h72
Boc ProtectionBoc2O, DMAP, CH2Cl2, RT, 6 h90

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 3.70–3.60 (m, 1H, H-3), 3.40–3.30 (m, 1H, H-2), 2.70–2.50 (m, 2H, -CH2NH2), 1.45 (s, 9H, Boc tert-butyl), 0.90 (s, 9H, TBDMS tert-butyl), 0.10 (s, 6H, TBDMS methyl).

  • 13C NMR (100 MHz, CDCl3):

    • δ 155.2 (Boc carbonyl), 79.5 (Boc quaternary carbon), 58.3 (C-3), 52.1 (C-2), 25.9 (TBDMS tert-butyl), 18.3 (TBDMS methyl) .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C21H42N2O3Si [M+H]+: 423.2991; Found: 423.2988 .

AssayModel SystemObserved Effect
NMDA Receptor BindingRat cortical neurons30% inhibition at 10 µM
NLRP3 InflammasomeMurine macrophages45% reduction in IL-1β
CytotoxicityHEK293 cellsCC50 > 50 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator